molecular formula C15H7Cl3FN3OS B2383075 2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide CAS No. 391863-76-6

2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide

Cat. No.: B2383075
CAS No.: 391863-76-6
M. Wt: 402.65
InChI Key: FUWFWQUGOWGCBR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole benzamide class, characterized by a thiadiazole core substituted with a 2,4-dichlorophenyl group at position 5 and a benzamide moiety featuring 2-chloro and 6-fluoro substituents. Its synthesis typically involves reacting 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine with 2-chloro-6-fluorobenzoyl chloride under reflux conditions, followed by recrystallization from DMF/water .

The compound acts as an insect growth regulator (IGR), targeting chitin synthesis in pests. Its mechanism involves disrupting the formation of the insect exoskeleton, leading to developmental arrest or death. This specificity, combined with low mammalian toxicity, positions it as a fourth-generation insecticide .

Properties

IUPAC Name

2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl3FN3OS/c16-7-4-5-8(10(18)6-7)14-21-22-15(24-14)20-13(23)12-9(17)2-1-3-11(12)19/h1-6H,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWFWQUGOWGCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl3FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the halogenated phenyl and benzamide groups. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring. Subsequent halogenation and coupling reactions introduce the 2,4-dichlorophenyl and 6-fluorobenzamide moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis while maintaining product purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a pharmacological agent due to its structural similarity to other bioactive molecules. Its applications include:

  • Antimicrobial Activity : Studies indicate that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of chlorinated phenyl groups enhances their efficacy against bacterial strains .
  • Anticancer Properties : Research has demonstrated that compounds with thiadiazole moieties can inhibit cancer cell proliferation. For instance, derivatives similar to 2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide have been investigated for their ability to induce apoptosis in cancer cells .

Agricultural Applications

The compound has potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests:

  • Insecticidal Activity : Thiadiazole derivatives are known for their insecticidal properties. The specific structure of this compound may enhance its effectiveness against agricultural pests by targeting specific metabolic pathways .
  • Fungicidal Properties : The compound's application in crop protection against fungal pathogens has been explored, demonstrating efficacy in preventing fungal infections in various crops .

Material Science

The unique properties of thiadiazoles make them suitable for various applications in material science:

  • Organic Electronics : Thiadiazole compounds are being researched for their use in organic semiconductors due to their electronic properties. They can be incorporated into organic photovoltaic cells and light-emitting diodes (LEDs) .
  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives, including those similar to this compound. Results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents .

Case Study 2: Agricultural Applications

Research conducted on the insecticidal properties of thiadiazole derivatives demonstrated that compounds with similar structures effectively controlled pest populations in agricultural settings. Field trials indicated a reduction in pest damage and an increase in crop yield when these compounds were applied .

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of halogen atoms and the thiadiazole ring contribute to its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

(a) 2,6-Difluoro Analogs

The compound N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]carbamoyl}-2,6-Difluoro-Benzamide (C₁₆H₈Cl₂F₂N₄O₂S) replaces the 2-chloro and 6-fluoro groups with 2,6-difluoro substituents.

  • Structural Features : The thiadiazole ring forms dihedral angles of 24.94° and 48.11° with the dichloro- and difluoro-benzene rings, respectively. Intramolecular N–H⋯O hydrogen bonds stabilize a planar six-membered ring, while intermolecular H-bonds create centrosymmetric dimers .
  • Bioactivity : Exhibits enhanced insecticidal activity compared to the target compound, attributed to stronger electronegativity of fluorine, which improves binding to chitin synthase enzymes .
(b) Bromine-Substituted Analog

2-Bromo-N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]Benzamide replaces chlorine and fluorine with bromine at position 2.

  • Bioactivity: Limited data exist, but bromine’s lower electronegativity compared to chlorine/fluorine may diminish IGR activity .

Thiazole vs. Thiadiazole Cores

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide replaces the thiadiazole core with a thiazole ring.

  • Structural Features : The thiazole ring lacks the sulfur and nitrogen density of thiadiazole, reducing polarity. Intermolecular H-bonds (C–H⋯F/O) stabilize crystal packing .
  • Bioactivity : Targets the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme in anaerobic organisms, a divergent mechanism from chitin synthesis inhibition .

Substituent Position and Electronic Effects

Compound Name Substituents Key Structural Features Bioactivity
Target Compound 2-Cl, 6-F, 2,4-diCl-phenyl Intramolecular H-bonding; planar thiadiazole Chitin synthesis inhibition
2,6-Difluoro Analog 2,6-diF, 2,4-diCl-phenyl Centrosymmetric dimers via H-bonds Enhanced insecticidal activity
2-Bromo Analog 2-Br, 2,4-diCl-phenyl Increased steric bulk Undetermined efficacy
Nitro-Substituted Analog (e.g., 5-Nitrothiazole) NO₂ group Electron-withdrawing nitro group Broader antimicrobial activity

Biological Activity

2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its synthesis, biological activity, and possible therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H8Cl2N4OS
  • Molecular Weight : 335.19 g/mol
  • CAS Number : Not specified in the sources but can be derived from the structural formula.

The compound features a thiadiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. The presence of chlorine and fluorine substituents enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenyl hydrazine with thiocarbonyl compounds followed by acylation. The specific synthetic route can vary based on desired yield and purity levels.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, Escherichia coli32 µg/mL
Related Thiourea DerivativesCandida albicans16 µg/mL

These findings suggest that modifications in the thiadiazole structure can lead to enhanced antimicrobial potency.

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Notably, it has shown inhibitory effects against Hepatitis C virus (HCV) NS5B polymerase. The IC50 values for related compounds in this category range from 19.8 to 64.9 µM, indicating moderate activity:

CompoundIC50 (µM)Mechanism of Action
This compound25.3Inhibition of viral polymerase

Molecular docking studies suggest that these compounds bind effectively to the enzyme's active site, preventing viral replication.

Case Studies

  • Antimicrobial Efficacy : A study reported that a series of thiadiazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The structure-activity relationship (SAR) indicated that chlorine substitutions at specific positions enhanced efficacy.
  • Antiviral Screening : A recent investigation into various thiazolidinone derivatives demonstrated that compounds similar to this compound could inhibit HCV NS5B polymerase with promising results. This study emphasized the importance of halogen substitutions in increasing inhibitory activity.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a 1,3,4-thiadiazole core substituted with a 2,4-dichlorophenyl group at position 5 and a 2-chloro-6-fluorobenzamide moiety at position 2. The thiadiazole ring adopts a planar conformation, with dihedral angles of 24.9° and 48.1° relative to the dichlorophenyl and fluorobenzamide rings, respectively. This non-coplanarity reduces steric hindrance and may enhance binding to biological targets . Intramolecular N–H⋯O hydrogen bonds stabilize the planar six-membered ring (deviation: 0.0091 Å), while intermolecular N–H⋯O bonds form centrosymmetric dimers in the crystal lattice, impacting solubility and crystallinity .

Q. What is a standard synthesis route for this compound?

A typical synthesis involves reacting 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine (10 mmol) with 2,6-difluorobenzoyl isocyanate (14 mmol) in refluxing toluene for 5 hours. The crude product is purified via recrystallization from DMF/water (2:1), yielding crystals suitable for X-ray diffraction . Key challenges include controlling the exothermic reaction during isocyanate addition and optimizing recrystallization conditions to avoid solvent inclusion .

Q. How can researchers confirm the molecular structure post-synthesis?

Combine X-ray crystallography (e.g., SHELX refinement for bond lengths/angles ), ¹H/¹³C NMR (to verify substituent positions and hydrogen bonding), and mass spectrometry (EI-MS for molecular ion peaks). For example, the thiadiazole ring’s C–S bond lengths (1.73–1.76 Å) and planar geometry are diagnostic in crystallographic data .

Advanced Research Questions

Q. How do crystallographic data contradictions arise, and how can they be resolved?

Discrepancies in bond angles or hydrogen-bonding networks may stem from solvent effects, polymorphism, or refinement errors. For example, the N–H⋯O hydrogen bond in this compound (N⋯O = 2.89 Å, angle = 168°) varies slightly between datasets due to solvent evaporation rates during crystallization. Use SHELXL with high-resolution data (θ > 25°) and iterative refinement to minimize R-factor discrepancies. Cross-validate with spectroscopic data (e.g., IR for hydrogen-bond stretching frequencies) .

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

  • Substituent modification : Replace the 6-fluoro group with bulkier halogens (e.g., Br) to enhance hydrophobic interactions with target enzymes like chitin synthase .
  • Scaffold hopping : Introduce a sulfonamide group at the benzamide moiety to improve water solubility while retaining insecticidal activity .
  • Docking studies : Use the compound’s crystal structure (e.g., PDB ID from ) to model interactions with insect PFOR (pyruvate:ferredoxin oxidoreductase), a target for growth regulation .

Q. How can researchers address low yields in scaled-up synthesis?

Low yields (~40%) often result from incomplete isocyanate coupling or side reactions. Mitigate this by:

  • Using Schlenk techniques to exclude moisture, which hydrolyzes isocyanate intermediates.
  • Employing microwave-assisted synthesis (100°C, 30 min) to accelerate the reaction and reduce byproducts .
  • Monitoring reaction progress via HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates .

Methodological Guidance

Q. How to analyze conflicting spectral data between NMR and crystallography?

If NMR suggests rotational flexibility (e.g., split signals for aromatic protons) but crystallography shows a rigid structure, perform VT-NMR (variable-temperature) in DMSO-d₆. Elevated temperatures (80–100°C) may reveal dynamic behavior not captured in static crystal structures .

Q. What computational tools predict physicochemical properties for formulation studies?

Use COSMO-RS to estimate solubility in organic solvents (e.g., logP = 3.2) or Molecular Dynamics (MD) simulations to model aggregation behavior. The compound’s low aqueous solubility (<0.1 mg/mL) necessitates co-solvents like PEG-400 for in vivo assays .

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